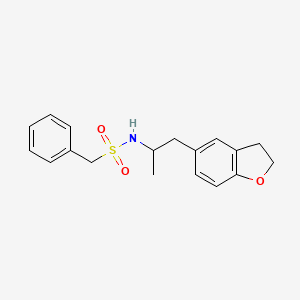

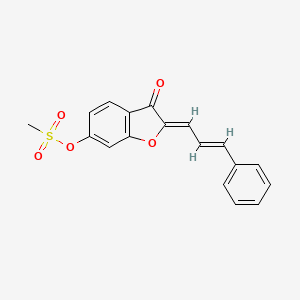

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-phenylmethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-phenylmethanesulfonamide, also known as DPBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPBS is a sulfonamide-based compound that has been synthesized through various methods and has shown promising results in scientific research.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

One notable application is in the field of asymmetric synthesis. For example, the rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes, a method contributing to the synthesis of functionalized cyclopropanes with high diastereoselectivity and enantioselectivity. This process underscores the importance of such compounds in the synthesis of stereochemically complex molecules (Davies et al., 1996).

Drug Metabolism Studies

Another critical application is observed in drug metabolism studies. The biocatalytic production of mammalian metabolites for compounds like LY451395, a biaryl-bis-sulfonamide AMPA receptor potentiator, demonstrates the utility of microbial-based systems in generating significant quantities of metabolites for further structural characterization and analysis, facilitating the understanding of drug metabolism pathways (Zmijewski et al., 2006).

Photocatalysis in Organic Synthesis

The intramolecular oxysulfonylation of alkenes with the insertion of sulfur dioxide under photocatalysis highlights an innovative application in organic synthesis, allowing for the construction of sulfonyl-containing tetrahydrofurans and tetrahydropyran derivatives. This method exemplifies the role of photocatalysis in facilitating novel reactions under mild conditions, contributing to the development of new synthetic methodologies (He et al., 2018).

Antimalarial and Antiviral Research

Additionally, the investigation of antimalarial sulfonamides as potential COVID-19 drugs through computational calculations and molecular docking studies signifies the relevance of these compounds in searching for new therapeutic agents. This research indicates that certain sulfonamide derivatives exhibit promising antimalarial activity, which could be repurposed or serve as a basis for developing new treatments for COVID-19, highlighting the intersection of organic chemistry and pharmacology in addressing global health challenges (Fahim & Ismael, 2021).

Propiedades

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-14(11-16-7-8-18-17(12-16)9-10-22-18)19-23(20,21)13-15-5-3-2-4-6-15/h2-8,12,14,19H,9-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMIKOUVWMXXSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-cyclopropyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B2675024.png)

![Ethyl 3-(4-chlorophenyl)-5-(cyclopentanecarbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2675030.png)

![N-(2-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2675031.png)

![N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2675035.png)

![2-[(4-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2675037.png)

![(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2675041.png)

![4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2675042.png)